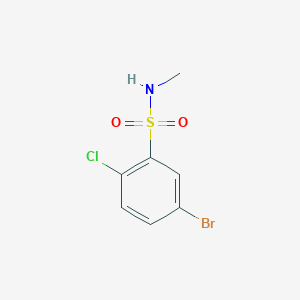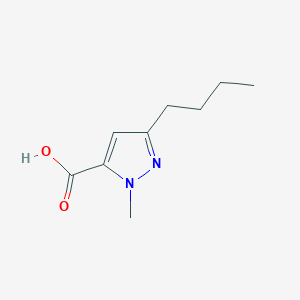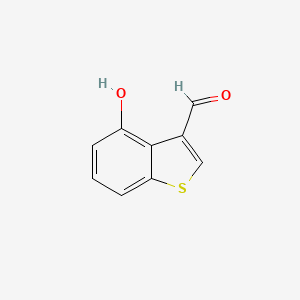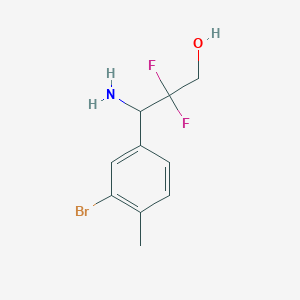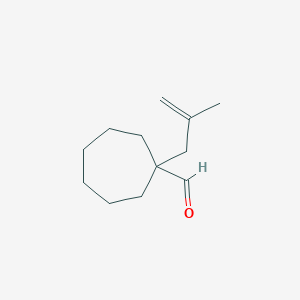![molecular formula C9H10N4O B13302943 11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13302943.png)
11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Methyl-1,8,10,12-tetraazatricyclo[7300,2,6]dodeca-2(6),9,11-trien-7-one is a complex organic compound with a unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, followed by cyclization reactions to form the tricyclic structure. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Research explores its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are conducted to elucidate these mechanisms and identify the key molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
- 12-(chloromethyl)-8-methyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),3,9,11-tetraen-7-one
- 3-[(3-chlorophenyl)methyl]-7-methyl-1,3,8,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),7,9,11-tetraene-10-carbonitrile
- 7-methyl-3-octyl-1,3,8,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),7,9,11-tetraene-10-carbonitrile .
Uniqueness
Compared to similar compounds, 11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one stands out due to its specific tricyclic structure and the presence of unique functional groups.
Propiedades
Fórmula molecular |
C9H10N4O |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
11-methyl-1,8,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),9,11-trien-7-one |
InChI |
InChI=1S/C9H10N4O/c1-5-10-9-11-8(14)6-3-2-4-7(6)13(9)12-5/h2-4H2,1H3,(H,10,11,12,14) |
Clave InChI |
GVWMFHKCJYORCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C3=C(CCC3)C(=O)NC2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13302869.png)

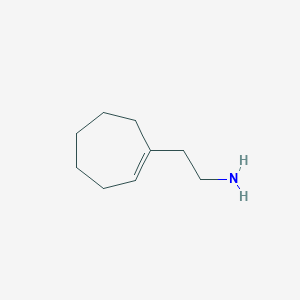
![[1-(Cyanomethyl)cyclopropyl]methanesulfonamide](/img/structure/B13302887.png)
![2-(Oxolan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13302894.png)
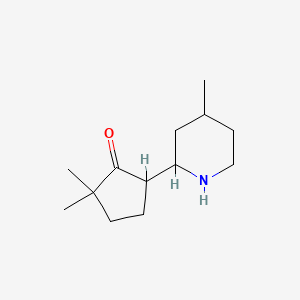
![2-[(But-3-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B13302909.png)
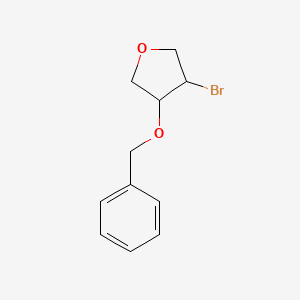
![4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13302913.png)
